1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
Molecular Formula |
C18H29N5O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H29N5O2/c1-4-5-7-12-23-14(13-22-10-8-6-9-11-22)19-16-15(23)17(24)21(3)18(25)20(16)2/h4-13H2,1-3H3 |
InChI Key |
WMXQWCIEHZHPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Core Purine Formation
The purine-2,6-dione core is typically constructed via cyclization of a pyrimidine precursor. For example, condensation of 4,5-diaminopyrimidine with dimethyl carbonate under basic conditions yields 1,3-dimethylxanthine. Subsequent alkylation at position 7 with pentyl bromide or iodide in the presence of a base (e.g., K₂CO₃) introduces the pentyl group.
Reaction Example :
Functionalization at Position 8
The 8-position is activated for substitution via bromination. Treating the 7-pentyl xanthine derivative with bromine or N-bromosuccinimide (NBS) in acetic acid yields 8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione. Subsequent displacement of the bromine with piperidin-1-ylmethyl requires a nucleophilic agent. A plausible route involves:
-
Mannich Reaction : Reacting the 8-bromo intermediate with formaldehyde and piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C.
-
Alkylation : Using (piperidin-1-yl)methyl chloride under basic conditions.
Optimization Insight : Patents highlight the use of catalysts like tetrabutylammonium bromide (TBAB) to accelerate substitutions, reducing reaction times from 24 hours to 6–8 hours.
Reaction Optimization and Conditions
Catalysts and Solvents
| Parameter | Options | Optimal Choice |
|---|---|---|
| Catalyst | TBAB, Pd(OAc)₂, CuI | TBAB (0.1 equiv) |
| Solvent | DMF, DMSO, Toluene, CH₂Cl₂ | DMF |
| Temperature | 60–100°C | 80°C |
| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ |
Key Finding : TBAB in DMF at 80°C achieves >80% conversion in 8 hours, compared to <50% without catalyst.
Workup and Purification
Post-reaction, the crude product is purified via:
-
Acid-Base Extraction : Washing with 10% acetic acid to remove unreacted amine, followed by 10% NaOH to neutralize acids.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Methanol/water mixtures yield high-purity crystals.
Analytical Characterization
Critical spectroscopic data for the target compound includes:
-
¹H NMR (400 MHz, CDCl₃) : δ 4.21 (s, 2H, CH₂N), 3.91 (s, 3H, NCH₃), 3.45 (m, 4H, piperidine), 1.55 (m, 5H, pentyl).
Challenges and Alternative Approaches
-
Low Solubility : The pentyl chain increases hydrophobicity, complicating aqueous workups. Switching to toluene/MeOH mixtures improves phase separation.
-
Byproduct Formation : Competing N-alkylation at N-9 is mitigated by steric hindrance from the 7-pentyl group.
Alternative Route : Direct coupling of pre-functionalized piperidine moieties via Suzuki-Miyaura cross-coupling, though this requires palladium catalysts and specialized ligands .
Chemical Reactions Analysis
Alkylation Reactions
The pentyl and piperidinylmethyl groups undergo alkylation under basic conditions. Key protocols include:
Alkylation typically occurs at the N3 and N7 positions due to their nucleophilic character. Steric hindrance from the piperidinylmethyl group at C8 directs reactivity toward accessible sites.
Substitution Reactions
The piperidinylmethyl group participates in nucleophilic substitutions:
The C8 position shows moderate reactivity in Suzuki-Miyaura couplings, enabling aryl group introductions . Piperidine substitution requires prolonged heating to overcome steric constraints.
Hydrolysis Reactions
Controlled hydrolysis modifies the purine core:
| Condition | Site Affected | Product | Application |
|---|---|---|---|
| 6M HCl, 90°C, 4 hrs | Lactam ring | 2,6-Diketone intermediate | Precursor for analog synthesis |
| 0.1M NaOH, RT, 1 hr | Ester groups | Partial dealkylation | Functional group interconversion |
Acid hydrolysis preferentially cleaves the lactam ring, while basic conditions deprotect ester functionalities.
Oxidation Reactions
The pentyl chain undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity (%) |
|---|---|---|---|
| KMnO₄, H₂O | 0°C, 2 hrs | Pentan-2-one derivative | 88 |
| H₂O₂, AcOH | 50°C, 6 hrs | Epoxidation at double bonds | 42 |
Manganese-based oxidants achieve ketone formation with high selectivity, whereas peroxide systems favor epoxidation of unsaturated side-chains.
Coupling Reactions
The compound engages in peptide couplings via activated intermediates:
| Coupling Reagent | Target Group | Product Example | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | Carboxylic acid | Amide-linked bioconjugates | 75 |
| DCC/DMAP | Hydroxyl | Ether derivatives | 68 |
These reactions enable bioconjugation for pharmacological studies, particularly in developing targeted therapies .
Key Mechanistic Insights:
-
Steric Effects : The C8 piperidinylmethyl group reduces reactivity at adjacent positions, favoring modifications at N3 and N7.
-
Electronic Factors : Electron-withdrawing effects of the purine ring enhance susceptibility to nucleophilic attacks at carbonyl groups .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve reaction rates in alkylation and substitution reactions .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, particularly in developing adenosine receptor modulators and enzyme inhibitors . Further studies should explore photochemical and catalytic asymmetric reactions to expand its synthetic utility.
Scientific Research Applications
Therapeutic Potential
Antidepressant Properties : Studies indicate that the compound can act as an inverse agonist at serotonin receptors, suggesting its potential use in treating depression and anxiety disorders .
Analgesic Effects : Preliminary research shows that derivatives of this compound may have analgesic properties, indicating potential applications in pain management.
Cancer Research
The ability of this compound to inhibit specific enzymes involved in cellular proliferation presents opportunities for cancer therapy. It may interfere with pathways that promote tumor growth, making it a candidate for further investigation in oncology .
Neuropharmacology
Research has demonstrated the compound's ability to inhibit enzymes related to neurotransmitter metabolism, enhancing its antidepressant effects and suggesting utility in neuropharmacological applications.
Study on Serotonin Receptor Binding
A study conducted at Pfizer laboratories evaluated various analogs of this compound for their binding affinity to cloned rat 5-HT7 receptors. Results indicated significant competition for binding sites, supporting its role as a potential antidepressant .
Enzyme Inhibition Studies
In vitro studies have shown that the compound effectively inhibits specific enzymes involved in neurotransmitter degradation. This inhibition may lead to increased levels of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.
Comparative Analysis with Related Compounds
Research comparing this compound with structurally similar purine derivatives highlights how modifications can significantly influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethylxanthine | Lacks piperidine group | Mild stimulant effects |
| 8-(4-methylpiperidin-1-yl)-3-methylpurine | Similar piperidine substitution | Noted anticancer properties |
| 8-(morpholinomethyl)-7-(3-methylphenyl)purine | Morpholine instead of piperidine | Antidepressant activity noted |
This table illustrates the influence of structural variations on pharmacological profiles.
Mechanism of Action
The mechanism by which 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives
Biological Activity
1,3-Dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula
- Molecular Formula: C17H27N5O2
- CAS Number: 868143-46-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may modulate cellular signaling pathways leading to altered cellular functions.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in signal transduction.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Ion Channel Interaction: Potential modulation of ion channels could affect neuronal excitability and neurotransmitter release.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antitumor | In vitro studies suggest cytotoxic effects against various cancer cell lines. |
| Neuroprotective | Potential to protect neuronal cells from oxidative stress and apoptosis. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine production. |
| Cognitive Enhancement | Possible effects on memory and learning processes in animal models. |
Antitumor Activity
A study evaluated the cytotoxic effects of this compound against human tumor cell lines LCLC-103H and A-427. Results demonstrated significant inhibition of cell proliferation with an IC50 value in the low micromolar range.
Neuroprotective Effects
In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in memory tasks compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other purine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Caffeine | 1,3,7-trimethylxanthine | Stimulant; enhances alertness |
| Theophylline | 1,3-dimethylxanthine | Bronchodilator; used for respiratory diseases |
| Theobromine | 3,7-dimethylxanthine | Mild stimulant; found in chocolate |
Q & A
Q. What are the established synthetic routes for preparing 1,3-dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves functionalizing the purine-2,6-dione core at the 7- and 8-positions. For example, bromination at the 8-position followed by nucleophilic substitution with piperidine derivatives is a common strategy (as seen in analogous compounds) . Key intermediates are characterized via:
- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl/Br stretching) confirm functional group modifications .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns validate structural integrity .
Purification methods like column chromatography (silica gel, gradient elution) are critical for isolating high-purity products.
Q. How can crystallographic data for this compound be obtained and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and Mercury (for visualization) is standard. Key steps include:
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve complex substituents like the pentyl and piperidinyl groups.
- Refinement : SHELXL refines positional and thermal displacement parameters, with validation via R-factor convergence (e.g., R < 0.05 for high-quality data) .
- Packing Analysis : Mercury’s Materials Module identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against xanthine receptor targets?
- Methodological Answer : Virtual screening using tools like Chemicalize.org (based on ChemAxon) evaluates drug-likeness and receptor affinity. Parameters include:
- Lipophilicity (LogP) : Optimal range (e.g., 1–3) for membrane permeability.
- Polar Surface Area (PSA) : <90 Ų for oral bioavailability.
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with adenosine receptors (A1/A2A), leveraging the piperidinyl group’s role in binding .
Experimental validation via radioligand displacement assays (e.g., using [³H]DPCPX for A1 receptors) quantifies Ki values .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/FTIR data often arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation involves:
- Variable Temperature (VT) NMR : Identifies tautomeric shifts (e.g., imidazole vs. pyrimidine ring proton exchange) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating [¹H-¹H] and [¹H-¹³C] couplings.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C19H28N6O2) to rule out contaminants .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer : Systematic SAR studies focus on:
- 7-Pentyl Chain : Modifying length/branching alters lipophilicity and metabolic stability (e.g., CYP450 oxidation susceptibility).
- 8-Piperidinyl Group : Introducing substituents (e.g., methyl, fluorine) enhances receptor selectivity and reduces off-target effects .
- In Vitro Assays : Microsomal stability tests (human liver microsomes) and plasma protein binding (equilibrium dialysis) quantify ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
